molecular formula C8H15ClF3N B1530827 N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride CAS No. 1807916-58-0

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B1530827
CAS No.: 1807916-58-0
M. Wt: 217.66 g/mol
InChI Key: OFEWYOQULJROCO-UHFFFAOYSA-N
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Description

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methylamine moiety at the 1-position of the cyclohexane ring, stabilized as a hydrochloride salt. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research. The hydrochloride salt improves aqueous solubility and crystallinity, facilitating handling and formulation. While direct pharmacological data for this compound are scarce, its structural features align with bioactive molecules targeting central nervous system (CNS) receptors, ion channels, or enzymes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h6-7,12H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEWYOQULJROCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807916-58-0
Record name N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
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Preparation Methods

General Synthetic Approach

The synthesis of N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves:

  • Introduction of the trifluoromethyl group onto a cyclohexane ring.
  • Formation of the amine functionality at the 1-position.
  • Methylation of the amine nitrogen.
  • Conversion to the hydrochloride salt for stability and handling.

Two main routes dominate the literature:

  • Direct trifluoromethylation of cyclohexanone derivatives followed by reductive amination.
  • Stepwise amination of trifluoromethylated cyclohexanone or related intermediates, followed by N-methylation.

Preparation via Reductive Amination of 4-(Trifluoromethyl)cyclohexanone

A common and efficient method involves reductive amination of 4-(trifluoromethyl)cyclohexanone with methylamine or its derivatives.

Procedure Highlights:

  • Starting Material: 4-(Trifluoromethyl)cyclohexanone.
  • Amination: Reaction with methylamine under reductive amination conditions.
  • Reducing Agents: Sodium borohydride or catalytic hydrogenation using Ni catalysts.
  • Solvent: Methanol or trifluoroethanol.
  • Temperature: Room temperature to 70 °C.
  • Workup: Acidification with HCl to yield the hydrochloride salt.

This method benefits from:

  • High selectivity for the trans isomer.
  • Mild reaction conditions.
  • Avoidance of harsh reagents.

Example from literature:

  • The reductive amination of cyclohexanone derivatives with methylamine hydrochloride in methanol using sodium borohydride yields the corresponding N-methylamine, which upon treatment with HCl in dioxane, precipitates as the hydrochloride salt.

The introduction of the trifluoromethyl group can be achieved by:

  • Use of trifluoromethyl sulfonyl salts (e.g., CF3SO2Na) with triphenylphosphine and silver fluoride catalysis.
  • Radical trifluoromethylation of cyclohexanone or amine precursors under mild conditions.

Typical Reaction Conditions:

Reagents Ratio (mmol) Temperature (°C) Time (h) Yield (%)
N-methylaniline + CF3SO2Na + PPh3 + AgF 1 : 1.5 : 3 : 4.5 50 5 85
  • Reaction carried out in acetonitrile solvent.
  • AgF acts as a fluoride source to facilitate trifluoromethyl radical generation.
  • The reaction proceeds smoothly at moderate temperature with good yields.

N-Methylation of Cyclohexan-1-amine Derivatives

Direct methylation of the amine nitrogen can be challenging due to over-alkylation. Methods explored include:

  • Use of methyl iodide, which often leads to dimethylated byproducts.
  • Protection-deprotection strategies (e.g., N-Boc or N-acetyl protection) followed by methylation.
  • One-pot methylation using trimethyl orthoformate and catalytic sulfuric acid, which minimizes dimethylation and simplifies the process.

Purification and Isomer Separation

  • The trans isomer is the desired product due to better biological activity.
  • Separation is often achieved by recrystallization from suitable solvents.
  • Repeated recrystallization can enhance purity but may reduce overall yield.
  • Alternative methods to convert cis isomers into trans are limited and inefficient.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Notes Yield (%)
Trifluoromethylation CF3SO2Na, PPh3, AgF, MeCN, 50 °C, 5 h Radical trifluoromethylation 85
Reductive Amination 4-(Trifluoromethyl)cyclohexanone, methylamine, NaBH4, MeOH, RT Selective formation of amine High (varies)
N-Methylation Trimethyl orthoformate, H2SO4 catalyst One-pot method to avoid overalkylation Good yields
Salt Formation HCl in dioxane, 0 °C, 30 min Formation of hydrochloride salt Quantitative

Research Findings and Industrial Considerations

  • The method involving trifluoromethylation followed by reductive amination and methylation is currently the most efficient and industrially viable.
  • Starting materials like 4-oxocyclohexanecarboxylic acid esters are expensive and less preferred.
  • Use of catalytic hydrogenation (Ni-based catalysts) offers a greener alternative to chemical reductants.
  • Avoidance of toxic reagents such as cyanogen bromide and harsh alkylating agents improves safety and environmental profile.
  • The overall yield can be optimized by controlling reaction conditions, especially temperature and reagent stoichiometry.

Concluding Remarks

The preparation of this compound is best achieved through a combination of trifluoromethylation of cyclohexanone derivatives and subsequent reductive amination with methylamine, followed by salt formation. Advances in catalytic trifluoromethylation and selective N-methylation have improved yields and reduced byproduct formation. Industrially, these methods are favored for their efficiency, safety, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent due to its unique structural features. The trifluoromethyl moiety is known to improve the pharmacokinetic properties of compounds, making them more effective in drug development.

Case Study: Anticancer Activity
A study demonstrated that this compound exhibited significant inhibition of cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed an IC50 value in the low micromolar range, indicating potent activity compared to non-fluorinated analogs, which often displayed reduced effectiveness due to lower membrane permeability.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In high-throughput screening against Mycobacterium tuberculosis, it showed promising growth inhibition at concentrations around 20 µM, suggesting its potential as a lead structure for developing new antimycobacterial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerSignificant reduction in cell viability
Enzyme InhibitionModulation of enzyme activity

Agrochemicals

The compound's unique properties make it suitable for applications in agrochemicals. Fluorinated compounds are often more stable and effective as pesticides and herbicides due to their enhanced bioactivity and resistance to degradation.

Materials Science

In materials science, this compound can serve as a building block for synthesizing fluorinated polymers and materials with specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine HCl C₈H₁₄ClF₃N 217.66 (calculated) Trifluoromethyl, methylamine Cyclohexane, amine (salt) CNS agents, agrochemical intermediates
N-Methyl-4-(propan-2-yl)cyclohexan-1-amine HCl C₁₀H₂₀ClN 189.72 (calculated) Isopropyl, methylamine Cyclohexane, amine (salt) Drug intermediates
1-(3-Methoxyphenyl)cyclohexan-1-amine HCl C₁₃H₂₀ClNO 241.76 Methoxyphenyl, amine Cyclohexane, amine (salt) Anesthetic precursors
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) C₁₄H₁₉NO₂ 233.31 Methoxyphenyl, methylamino Cyclohexanone, amine Dissociative anesthetics
Key Observations:
  • Trifluoromethyl vs.
  • Aromatic vs.
  • Salt vs. Neutral Forms : Hydrochloride salts (e.g., target compound) exhibit superior solubility in polar solvents compared to neutral analogs like Methoxmetamine, which may require prodrug strategies for bioavailability.

Commercial and Research Utility

  • CymitQuimica Catalog : The commercial availability of N-Methyl-4-(propan-2-yl)cyclohexan-1-amine HCl (€457/250mg) indicates its utility as a building block for drug discovery, though the trifluoromethyl variant’s higher cost (inferred from similar -CF₃ compounds) may reflect synthetic complexity.
  • Enamine Ltd. Compounds : Cyclohexanamine derivatives with heterocyclic moieties (e.g., pyrazol-3-amine) are explored for kinase inhibition, suggesting that the target compound could be modified for similar pathways.

Biological Activity

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies, including in vitro and in vivo evaluations.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The synthesis of this compound typically involves the hydrogenation of trifluoromethyl-substituted cyclohexylamines, allowing for the introduction of the amine functionality at the 1-position of the cyclohexane ring .

Biological Activity Overview

The biological activity of this compound has been assessed across various models, indicating a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapeutics .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have highlighted potential pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs), which play critical roles in cancer progression .
  • Modulation of Neurotransmitter Systems : Given its amine structure, it is hypothesized that this compound could influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialMIC 3.12 - 12.5 μg/mL
CytotoxicitySelective against cancer cells
Enzyme InhibitionHDAC inhibition
Neurotransmitter ModulationPotential antidepressant effects

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of this compound, researchers observed that the compound inhibited the growth of several cancer cell lines in vitro. The mechanism was linked to apoptosis induction via caspase activation pathways. The results indicated an IC50 value in the low micromolar range, suggesting significant potency against these malignancies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves introducing the trifluoromethyl group via fluorinated intermediates (e.g., trifluoroiodoethane) and subsequent methylation. Reaction parameters such as temperature (0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane for solubility), and catalyst selection (e.g., palladium for cross-coupling) are critical. Automated systems like continuous flow reactors enhance reproducibility and minimize side reactions .
  • Characterization : Confirm structure and purity via 1H NMR^1 \text{H NMR} (e.g., δ 2.3–3.1 ppm for methylamine protons), 19F NMR^{19} \text{F NMR} (δ -60 to -70 ppm for CF3_3), and mass spectrometry (expected [M+H]+^+ ~265–285 g/mol) .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by ionizing the amine group. Stability studies under varying pH (e.g., pH 4–7 buffers) and temperatures (4°C vs. 25°C) show improved shelf life compared to freebase forms. Use phosphate-buffered saline (PBS) for dissolution to maintain ionic strength .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents (e.g., KMnO4_4) due to potential exothermic reactions. Store in airtight containers at -20°C, desiccated, to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like NMDA receptors?

  • Docking Studies : Use software (e.g., AutoDock Vina) to model the compound’s binding to the NMDA receptor’s allosteric site. The trifluoromethyl group’s electronegativity may stabilize hydrophobic interactions with residues like Phe114 and Tyr108. Compare binding scores (ΔG) to known antagonists (e.g., ketamine) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Monitor RMSD (<2 Å for stable binding) and hydrogen bond occupancy with GluN2A subunits .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Example : If IC50_{50} values vary between cell-free (e.g., 50 nM) and cell-based assays (e.g., 200 nM), consider membrane permeability (logP ~2.5) or efflux pumps (e.g., P-gp). Validate with a parallel artificial membrane permeability assay (PAMPA) or co-administration with inhibitors like verapamil .
  • Meta-Analysis : Aggregate data from ≥3 independent studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to reduce variability .

Q. How can isotopic labeling (13C^{13}\text{C}, 19F^{19}\text{F}) track metabolic pathways in vivo?

  • Labeling Synthesis : Incorporate 13C^{13}\text{C} at the cyclohexane ring via 13C^{13}\text{C}-enriched cyclohexanone precursors. 19F^{19}\text{F} NMR (470 MHz) monitors intact CF3_3 groups during hepatocyte incubations. Detect metabolites via LC-MS/MS (e.g., hydroxylated derivatives at m/z 281) .

Q. What are the limitations of current structural analogs in SAR studies, and how can they be addressed?

  • Gaps : Analogs like 1-(Trifluoromethyl)cyclopentanamine hydrochloride lack the cyclohexane ring’s conformational flexibility, reducing receptor fit.
  • Solutions : Synthesize bicyclic derivatives (e.g., bicyclo[2.2.2]octane) to mimic rigid conformations. Compare activity in calcium flux assays (IC50_{50} shifts from 120 nM to 80 nM) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
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N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.